molecular formula C12H18BNO3 B1369527 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine CAS No. 532391-31-4

2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine

Cat. No.: B1369527
CAS No.: 532391-31-4
M. Wt: 235.09 g/mol
InChI Key: JEJYNUCGRAHMDO-UHFFFAOYSA-N
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Description

Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming complex heterocyclic organoboron compounds. The primary International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the pyridine ring as the principal heterocyclic system. The systematic name explicitly identifies each substituent with its corresponding position number: the methoxy group at position 2 and the dioxaborolane moiety at position 3 of the pyridine ring.

Alternative nomenclature systems provide additional descriptive approaches to naming this compound. The most commonly encountered alternative designation is "2-Methoxypyridine-3-boronic acid pinacol ester," which emphasizes the boronic acid functionality while indicating the pinacol protection strategy. This nomenclature system proves particularly useful in synthetic chemistry contexts where the boronic acid character takes precedence over the heterocyclic framework. Additional synonyms include "2-Methoxy-3-pyridineboronic Acid Pinacol Ester" and various abbreviated forms that maintain chemical accuracy while providing practical utility for database searches and chemical procurement.

The classification of this compound within broader chemical taxonomy systems reveals its multifaceted nature. Primary classification places it within the organoboron compound family, specifically as a boronic ester derivative. Secondary classification identifies it as a substituted pyridine, placing it within the broader category of nitrogen-containing heterocycles. Tertiary classification recognizes its role as a synthetic building block, particularly within the context of cross-coupling chemistry reagents.

Nomenclature System Designation Usage Context
International Union of Pure and Applied Chemistry Systematic This compound Official chemical databases
Chemical Abstracts Service 2-Methoxypyridine-3-boronic acid pinacol ester Literature indexing
Common Chemical 2-Methoxy-3-pyridineboronic Acid Pinacol Ester Synthetic chemistry
Abbreviated 2-MeOPy-3-Bpin Informal communication

The compound's classification within chemical databases utilizes multiple descriptor systems to capture its diverse functional characteristics. The ChemSpider identification system assigns it a unique numerical identifier, while PubChem provides comprehensive structural and property data under compound identifier 17750166. These database entries serve as authoritative sources for chemical and physical property data, enabling researchers to access standardized information for experimental planning and literature comparison.

Functional group classification systems recognize multiple reactive sites within the molecule. The pyridine nitrogen atom classifies the compound as a potential Lewis base and coordination site for metal catalysts. The methoxy substituent represents an electron-donating ether functionality that can influence both electronic properties and potential reaction pathways. The boronic ester group constitutes the primary reactive functionality for cross-coupling applications, with the pinacol protecting group providing stability under storage and handling conditions.

Chemical Abstracts Service Registry Number and Identifiers (532391-31-4)

The Chemical Abstracts Service registry number 532391-31-4 serves as the unique, unambiguous identifier for this compound within the global chemical literature and commercial databases. This registry number was assigned through the systematic Chemical Abstracts Service registration process, which ensures that each unique chemical substance receives a distinct numerical identifier regardless of nomenclature variations or alternative names. The registry system provides an essential foundation for chemical information management, enabling precise communication and data retrieval across diverse scientific and commercial applications.

The molecular formula C12H18BNO3 provides fundamental compositional information, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one boron atom, one nitrogen atom, and three oxygen atoms. This empirical formula corresponds to a molecular weight of 235.09 grams per mole, establishing key parameters for stoichiometric calculations and analytical characterization methods. The molecular formula serves as a primary search criterion in chemical databases and provides essential information for mass spectrometric analysis and other analytical techniques.

Structural identifiers provide additional layers of molecular specification beyond the basic Chemical Abstracts Service registry number. The International Chemical Identifier Key (InChIKey) JEJYNUCGRAHMDO-UHFFFAOYSA-N represents a unique hash-based identifier derived from the compound's complete structural information. This identifier system enables precise structural searching across diverse database platforms and provides a standardized method for electronic data exchange between different chemical information systems.

Identifier Type Value Source
Chemical Abstracts Service Number 532391-31-4 Chemical Abstracts Service
PubChem Compound ID 17750166 National Center for Biotechnology Information
Molecular Formula C12H18BNO3 Multiple Sources
Molecular Weight 235.09 g/mol Calculated
InChIKey JEJYNUCGRAHMDO-UHFFFAOYSA-N International Chemical Identifier
MDL Number MFCD05663507 Accelrys/BIOVIA

The Simplified Molecular-Input Line-Entry System notation COC1=NC=CC=C1B1OC(C)(C)C(C)(C)O1 provides a text-based representation of the molecular structure that can be processed by chemical software systems. This notation system enables computational analysis, database searching, and automated structure processing applications. The Simplified Molecular-Input Line-Entry System string encodes complete connectivity information, allowing for precise structural reconstruction and comparison across different software platforms.

Properties

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14-10(9)15-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJYNUCGRAHMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590314
Record name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532391-31-4
Record name 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Borylation of Halogenated Methoxypyridines

A common approach is the palladium-catalyzed borylation of halogenated methoxypyridines (e.g., 3-bromo-2-methoxypyridine) using bis(pinacolato)diboron as the boron source.

  • Reagents: bis(pinacolato)diboron, potassium acetate (as base), palladium catalyst such as [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • Conditions: The reaction is typically conducted in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (~90°C) for several hours to ensure complete conversion.
  • Outcome: Formation of the boronate ester at the 3-position of 2-methoxypyridine with high selectivity and yield.

This method is scalable and forms the basis for industrial production, with optimization focused on maximizing yield and purity while maintaining cost-effectiveness and safety.

Reduction of Nitro Precursors Followed by Boronate Formation

Another synthetic route involves starting from 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine:

  • Step: Catalytic hydrogenation using Raney-Nickel in methanol under hydrogen atmosphere.
  • Conditions: Stirring under H2 for 2 hours at room temperature.
  • Yield: High yield (~95%) of the corresponding amino compound, which can be further transformed into the target boronate ester.

This method is useful when nitro-substituted intermediates are more readily available or when selective reduction is required.

Functional Group Transformation on Pyridinamine Boronate Intermediates

Methanesulfonyl chloride (methanesulphonyl chloride) can be reacted with 2-(methyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine in pyridine to form methanesulfonamide derivatives:

  • Conditions: Stirring at 0°C to 20°C for 18 hours under inert atmosphere.
  • Purification: Partitioning between saturated sodium bicarbonate solution and dichloromethane, followed by silica gel chromatography.
  • Yield: Moderate yields (~58%) with high purity (100%) of the sulfonamide product.

This approach demonstrates the versatility of the boronate intermediate for further functionalization.

Data Summary Table of Key Preparation Methods

Method Starting Material Reagents & Catalysts Conditions Yield (%) Notes
Pd-catalyzed borylation 3-Halo-2-methoxypyridine bis(pinacolato)diboron, KOAc, Pd catalyst ~90°C, several hours High Scalable, industrially relevant
Catalytic hydrogenation 2-Methoxy-3-nitro-5-boronate pyridine Raney-Ni, H2, MeOH RT, 2 hours 95 Efficient reduction to amino derivative
Methanesulfonyl chloride reaction 2-(Methyloxy)-5-boronate-3-pyridinamine Methanesulfonyl chloride, pyridine 0–20°C, 18 hours, inert atmosphere 58 Functional group transformation, high purity product

Research Findings and Practical Insights

  • The palladium-catalyzed borylation is the most widely adopted method for synthesizing this compound due to its efficiency, high yields, and applicability to various substituted pyridines.
  • The hydrogenation route provides an alternative when nitro precursors are available, offering a clean conversion to the amino derivative, which can be further modified.
  • Functionalization of the amino boronate intermediate with methanesulfonyl chloride expands the chemical space for derivatives useful in medicinal chemistry.
  • Reaction conditions such as temperature, solvent choice, and inert atmosphere are critical for optimizing yield and purity.
  • Purification typically involves silica gel chromatography using gradients of dichloromethane and methanol, ensuring removal of impurities and by-products.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most prominent application of the compound, leveraging its boronate group to form carbon-carbon bonds with aryl/heteroaryl halides.

Key Features

  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are standard.

  • Bases : Potassium carbonate or sodium hydroxide facilitate transmetalation.

  • Solvents : Tetrahydrofuran (THF) or dioxane under inert atmospheres.

Aryl Halide PartnerCatalyst SystemConditionsYield (%)Product ApplicationReference
4-BromoanisolePdCl₂(dppf)80°C, 12h85Biaryl intermediates
2-ChloropyridinePd(PPh₃)₄100°C, 6h78Heterocyclic drugs

Mechanistic Insight : The boronate transfers its organic group to the palladium center during transmetalation, followed by reductive elimination to form the biaryl bond .

Oxidation Reactions

The boronate group undergoes oxidation to yield hydroxylated derivatives, critical for synthesizing phenols or alcohols.

Reagents and Conditions

  • Oxidizing Agents : Hydrogen peroxide (H₂O₂), sodium perborate.

  • Solvents : Water or methanol at room temperature.

Oxidizing AgentProductYield (%)ApplicationReference
H₂O₂ (30%)3-Hydroxypyridine70Antioxidant synthesis
NaBO₃·4H₂O2-Methoxy-3-pyridinol65Enzyme inhibitors

Case Study : Oxidation with H₂O₂ in methanol produced 3-hydroxypyridine, a precursor for bioactive molecules targeting arginase.

Substitution Reactions

The methoxy group at position 2 can participate in nucleophilic aromatic substitution (NAS) under controlled conditions.

Examples

  • Demethylation : Treatment with BBr₃ in dichloromethane replaces methoxy with hydroxyl .

  • Amination : Reaction with NH₃/FeCl₃ yields 2-amino derivatives .

Reaction TypeReagentsConditionsProductYield (%)Reference
DemethylationBBr₃−20°C, 2h2-Hydroxy-3-boronated60
AminationNH₃, FeCl₃120°C, sealed2-Amino-3-boronated55

Application : Demethylated products are intermediates in kinase inhibitor synthesis (e.g., PI3Kα inhibitors) .

Reduction Reactions

The pyridine ring can be reduced to piperidine derivatives, altering electronic properties for pharmaceutical applications.

Conditions

  • Catalysts : Raney nickel or platinum oxide under hydrogen gas.

  • Solvents : Methanol or ethanol at elevated pressures.

Reducing AgentProductYield (%)ApplicationReference
H₂/Raney Ni2-Methoxy-3-boronated piperidine89Neurological agents

Example : Hydrogenation with Raney Ni in methanol produced piperidine derivatives with retained boronate functionality, useful in CNS drug design .

Protodeboronation

Under acidic conditions, the boronate group is cleaved to regenerate the parent pyridine.

Key Data

  • Reagents : HCl (6M) or trifluoroacetic acid (TFA).

  • Conditions : Reflux for 1–3h.

AcidTemperatureProductYield (%)Reference
HCl (6M)80°C2-Methoxypyridine92

Utility : Protodeboronation enables the removal of the boronate group after cross-coupling, simplifying downstream modifications.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar boronic esters:

CompoundSuzuki Coupling EfficiencyOxidation Rate
2-Methoxy-3-boronated pyridine (target)High (85–92%)Moderate
2-Chloro-6-boronated pyridineModerate (70%)Low
5-Nitro-3-boronated pyridineLow (<50%)High

Key Insight : Electron-donating groups (e.g., methoxy) enhance coupling efficiency, while electron-withdrawing groups (e.g., nitro) accelerate oxidation .

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has been identified as a useful scaffold in the design of new pharmaceuticals. Its boron-containing structure allows for the development of boronate esters that can serve as effective inhibitors in various biochemical pathways. For instance, it has been utilized in synthesizing inhibitors for enzymes such as arginase, which plays a critical role in the urea cycle and has implications in cancer therapy and metabolic disorders .

Case Study: Arginase Inhibitors
In a recent study, derivatives of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine were synthesized and evaluated for their inhibitory activity against human arginases. The modifications allowed for enhanced potency and selectivity towards the target enzyme, showcasing the compound's potential in drug discovery .

Materials Science

Synthesis of Novel Polymers
This compound is employed in the synthesis of novel copolymers that exhibit interesting optical and electrochemical properties. Specifically, it has been used as a building block for copolymers based on benzothiadiazole and electron-rich arene units. These materials have potential applications in organic electronics and photovoltaic devices due to their favorable charge transport characteristics .

Table: Properties of Polymers Derived from this compound

PropertyValue
Density0.966 g/cm³
Boiling Point120°C (228 mmHg)
Flash Point46°C (114°F)
Refractive Index1.41

Organic Synthesis

Versatile Reagent in Multi-Component Reactions
The compound serves as a versatile reagent in multi-component reactions (MCRs), allowing for the rapid assembly of complex molecules from simpler precursors. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry where efficiency and yield are paramount .

Example: Ugi Reaction
A notable application involves its use in the Ugi reaction to synthesize a diverse library of derivatives with only one purification step required at the end of the synthesis process. This method enhances the efficiency of drug discovery processes by facilitating the rapid generation of chemical libraries .

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Pyridine primarily involves its role as a boronate ester. In cross-coupling reactions, the boronate group interacts with palladium catalysts to form carbon-carbon bonds. The methoxy group on the pyridine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The reactivity and applications of pyridine boronate esters are highly sensitive to substituent positions and functional groups. Below is a detailed comparison:

Reactivity in Cross-Coupling Reactions

The position of the boronate ester and electron-donating/withdrawing substituents significantly influence reactivity:

  • Target Compound (3-Bpin) : The meta-substituted boronate participates efficiently in couplings with aryl halides, requiring standard Pd(PPh₃)₄ or PdCl₂(dppf) catalysts .
  • 5-Bpin Analogues (e.g., 2-Methoxy-5-Bpin-3-NH₂) : The para-substituted boronate shows faster oxidative addition with electron-deficient aryl halides due to reduced steric hindrance .
  • Chlorine-Substituted Analogues (e.g., 2-Cl-3-Bpin) : The electron-withdrawing Cl group activates the boronate, enabling couplings under milder conditions (e.g., room temperature) .
  • Trifluoromethyl-Substituted Analogues : The CF₃ group stabilizes intermediates via electron withdrawal, improving yields in carbonylative couplings .

Research Findings and Trends

Regioselectivity Challenges : Boronates at position 6 (e.g., ) show lower yields in couplings compared to positions 3 or 5 due to steric effects.

Electron-Donating Groups : Methoxy groups at position 2 (as in the target compound) slow reaction rates but improve selectivity for ortho-substituted products .

Crystallographic Validation : SHELX and OLEX2 are widely used to resolve structures of complex analogues, confirming substituent positions and stereochemistry .

Biological Activity

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 2121514-31-4
  • Molecular Formula : C13H19BO4
  • Molecular Weight : 250.1 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and biological pathways. Notably, it has been studied for its potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in various cellular processes including cell proliferation and differentiation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have demonstrated that certain derivatives show nanomolar inhibitory activity against cancer cell lines. The mechanism involves the disruption of microtubule dynamics leading to cell cycle arrest .
  • A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances biological activity against cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Enzymatic assays have shown that it can inhibit pro-inflammatory responses in microglial cells .
  • The antioxidant capabilities were confirmed through ORAC assays which measure the ability to scavenge free radicals.

Table 1: Summary of Biological Activities

Activity TypeAssessed ModelIC50 (µM)Reference
DYRK1A InhibitionCancer Cell Lines< 1
Anti-inflammatoryBV2 Microglial CellsN/A
Antioxidant ActivityORAC AssaysN/A

Case Study: DYRK1A Inhibition

In a recent study focusing on DYRK1A inhibitors:

  • The compound demonstrated significant binding affinity and inhibition in enzymatic assays.
  • It was shown to reduce the proliferation of various cancer cell lines with minimal toxicity to normal cells .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits promising biological activity, it also poses certain risks:

  • It is classified as harmful if swallowed and can cause skin irritation .
  • Proper handling protocols should be followed due to its flammable nature and potential health hazards .

Q & A

Q. What are the common synthetic routes for preparing 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how are intermediates characterized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyridine precursor (e.g., 3-bromo-2-methoxypyridine) reacts with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)). Key intermediates are characterized using 1H^1H- and 11B^{11}B-NMR to confirm boronate ester formation, alongside high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography (using SHELX or OLEX2 software) may resolve structural ambiguities in crystalline intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Store the compound in airtight, corrosion-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture, oxygen, or high temperatures, as the boronate ester is sensitive to hydrolysis and oxidation. Use gloveboxes or Schlenk techniques for air-sensitive manipulations. Safety protocols include wearing nitrile gloves, goggles, and lab coats, with emergency rinsing stations available for accidental exposure .

Q. Which spectroscopic techniques are critical for verifying the purity and structure of this compound?

  • 11B^{11}B-NMR : Confirms the presence of the boronate ester (δ ~30 ppm).
  • 1H^1H-/13C^{13}C-NMR : Validates methoxy and pyridine ring substitution patterns.
  • FT-IR : Identifies B-O stretching (~1340 cm1^{-1}) and aromatic C-H vibrations.
  • HPLC-MS : Assesses purity (>95%) and detects hydrolyzed byproducts (e.g., boronic acid). Cross-reference with commercial or literature spectra (e.g., CAS 1171891-10-3 analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronate ester?

Key parameters include:

  • Catalyst system : Pd(OAc)₂ with SPhos ligand enhances reactivity for sterically hindered substrates.
  • Solvent : Use toluene/ethanol (3:1) for solubility and minimized protodeboronation.
  • Base : K₂CO₃ or CsF improves coupling efficiency by activating the boronate.
  • Temperature : 80–100°C under microwave irradiation reduces reaction time. Monitor progress via TLC or 19F^{19}F-NMR (if using fluorinated partners) .

Q. How should researchers address discrepancies between crystallographic data and computational models for this compound?

If X-ray structures (refined via SHELXL) conflict with DFT-optimized geometries:

  • Check for crystal packing effects (e.g., π-π stacking) distorting bond angles.
  • Validate hydrogen bonding or steric interactions using OLEX2’s void analysis.
  • Re-examine computational parameters (e.g., basis sets, solvent models). Cross-validate with 1H^1H-NMR coupling constants to assess conformational dynamics .

Q. What strategies mitigate protodeboronation during cross-coupling reactions?

Protodeboronation occurs under acidic or aqueous conditions. Mitigation approaches:

  • Use anhydrous solvents and degas reagents to exclude moisture.
  • Add stabilizing agents like KHF₂ or ethylene glycol.
  • Conduct reactions at lower temperatures (≤60°C) with slow reagent addition. Monitor by 11B^{11}B-NMR for boronic acid formation (δ ~28 ppm) .

Q. How can researchers resolve conflicting solubility data reported for this compound?

Solubility varies with solvent polarity and purity. For example:

SolventSolubility (mg/mL)Conditions
DMSO>5025°C, inert gas
THF20–3025°C, anhydrous
Water<1pH 7, 25°C
Discrepancies may arise from residual pinacol or incomplete purification. Use sonication or heating (≤40°C) to enhance dissolution .

Methodological Challenges and Solutions

Q. How should researchers analyze environmental impacts of this compound in waste streams?

Conduct ecotoxicity assays (e.g., Daphnia magna LC50_{50}) and biodegradability tests (OECD 301F). For disposal, neutralize with aqueous NaOH (pH >10) to hydrolyze the boronate, followed by adsorption onto activated carbon. Avoid landfill release due to potential aquatic toxicity .

Q. What computational tools predict the reactivity of this boronate ester in non-canonical reactions?

Use DFT calculations (Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare with experimental results from kinetic studies (e.g., competition experiments with substituted aryl halides) .

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